molecular formula C21H19FN2O5 B3018385 N-(2,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 868679-07-6

N-(2,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B3018385
CAS No.: 868679-07-6
M. Wt: 398.39
InChI Key: VLVUYIRCGMCTGK-UHFFFAOYSA-N
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Description

This compound belongs to the dihydropyridine carboxamide class, characterized by a 2-oxo-1,2-dihydropyridine core linked to substituted aromatic groups via a carboxamide bridge. Its structure features:

  • N-(2,4-dimethoxyphenyl): Electron-donating methoxy groups at the 2- and 4-positions of the phenyl ring, enhancing solubility and influencing π-conjugation.
  • 1-[(2-Fluorophenyl)methoxy]: A 2-fluorobenzyl ether substitution at the pyridone nitrogen, introducing steric and electronic effects due to the ortho-fluorine atom.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O5/c1-27-15-9-10-18(19(12-15)28-2)23-20(25)16-7-5-11-24(21(16)26)29-13-14-6-3-4-8-17(14)22/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVUYIRCGMCTGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CN(C2=O)OCC3=CC=CC=C3F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with 2-fluorobenzyl bromide in the presence of a base to form an intermediate. This intermediate is then reacted with a pyridine derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy and fluorophenyl groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

N-(2,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is primarily investigated for its therapeutic potential. Its structure suggests it may act as a potent inhibitor of certain biological pathways, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. Preliminary data suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells. For instance, derivatives of dihydropyridine have shown promise in targeting cancerous cells through modulation of apoptotic pathways.

Neuropharmacology

Research into the neuropharmacological effects of this compound indicates potential applications in treating neurological disorders. The presence of fluorine in the structure may enhance the lipophilicity and blood-brain barrier penetration, which is crucial for central nervous system (CNS) activity. Studies on related compounds have demonstrated efficacy in models of depression and anxiety, suggesting that this compound might also possess similar properties.

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been explored in various contexts. For example:

  • Cholinesterase Inhibition : Some dihydropyridine derivatives are known to inhibit acetylcholinesterase, which could be beneficial for treating Alzheimer's disease.
  • Kinase Inhibition : There is ongoing research into the inhibition of specific kinases involved in cancer progression and metastasis.

Antimicrobial Properties

Preliminary investigations have suggested that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Synthesis and Derivatives

The synthesis of this compound has been optimized to enhance yield and purity. Researchers are also exploring various derivatives to improve efficacy and reduce toxicity.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of dihydropyridine derivatives and evaluated their anticancer properties against human breast cancer cell lines. The compound showed significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.

Case Study 2: Neuroprotective Effects

A study conducted by researchers at a leading university examined the neuroprotective effects of similar dihydropyridine compounds in animal models of neurodegeneration. The results indicated that these compounds could mitigate cognitive decline and neuronal loss, suggesting potential therapeutic applications for neurodegenerative diseases.

Case Study 3: Antimicrobial Activity

Research published in Antimicrobial Agents and Chemotherapy highlighted the antimicrobial properties of structurally related compounds. The study demonstrated that these compounds inhibited the growth of various pathogenic bacteria, paving the way for further exploration into their use as novel antimicrobial agents.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Electronic Effects

Compound from :

Structure : N-(2,4-dimethoxyphenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydropyridine-3-carboxamide

  • Key Difference : Replaces the 2-fluorophenylmethoxy group with a 3-(trifluoromethyl)benzyl substituent.
  • The meta-substitution on the benzyl group may reduce steric hindrance compared to the ortho-fluorine in the target compound.
Compound from (BMS-777607) :

Structure: N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Key Differences: 4-Ethoxy group on the pyridone ring. 3-Chloro and 2-amino substitutions on the pyridine ring.
  • Impact: Ethoxy at the 4-position improved aqueous solubility and kinase selectivity . Amino and chloro groups enhanced enzyme potency, suggesting that substitutions on the pyridine ring are critical for activity.
Compound from :

Structure : N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

  • Key Differences :
    • Lacks the methoxy substituents and fluorine atoms.
    • Features a bromo and methyl group on the phenyl ring.
  • Impact :
    • The planar conformation (dihedral angle = 8.38°) due to π-conjugation may limit binding flexibility compared to the target compound’s methoxy groups .
    • Bromine’s bulkiness could reduce solubility but enhance halogen bonding in target interactions.

Pharmacokinetic and Physicochemical Properties

Compound Molar Mass (g/mol) Key Substituents Solubility Factors
Target Compound ~443 (estimated) 2,4-Dimethoxyphenyl, 2-fluorobenzyl High solubility due to methoxy groups
Compound ~446 3-Trifluoromethylbenzyl Enhanced lipophilicity from CF3
Compound 442.41 2,2-Difluorobenzodioxolyl, isopropoxy Moderate solubility from polar groups
  • Methoxy vs. Ethoxy/Isopropoxy : Methoxy groups (target compound) offer better solubility than bulkier alkoxy groups (e.g., isopropoxy in ) but may reduce metabolic stability .
  • Fluorine vs. Trifluoromethyl : The ortho-fluorine in the target compound provides moderate electron-withdrawing effects without the extreme hydrophobicity of CF3 () .

Structural Flexibility and Hydrogen Bonding

  • Compound : Forms centrosymmetric dimers via N–H⋯O hydrogen bonds, stabilizing the crystal lattice .

Biological Activity

N-(2,4-dimethoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridines, characterized by a pyridine ring with various substituents. Its structure can be represented as follows:

  • Chemical Formula : C18_{18}H18_{18}F1_{1}N2_{2}O4_{4}
  • Molecular Weight : 336.34 g/mol

The presence of methoxy groups and a fluorophenyl moiety suggests potential interactions with biological targets, enhancing its pharmacological profile.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance:

  • Mechanism : Dihydropyridine derivatives have been shown to inhibit specific kinases involved in tumor growth. In particular, they target the Met kinase pathway, which is crucial in various cancers.
  • Case Study : An analogue demonstrated complete tumor stasis in a human gastric carcinoma xenograft model after oral administration, indicating significant in vivo efficacy .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties:

  • Research Findings : Dihydropyridine derivatives have been documented to reduce inflammation markers in various models of inflammation. The modulation of cytokine levels and inhibition of inflammatory pathways were observed.

Antimicrobial Activity

In addition to its antitumor and anti-inflammatory properties, there is evidence suggesting antimicrobial activity:

  • Study Results : Certain derivatives within this class have shown promising results against bacterial strains, indicating potential applications in treating infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

SubstituentEffect on Activity
Methoxy groups at positions 2 and 4Enhance solubility and bioavailability
Fluorophenyl moietyIncreases binding affinity to biological targets
Carboxamide groupContributes to overall stability and potency

Synthesis and Evaluation

The synthesis of this compound has been detailed in several studies. The evaluation of its biological activity typically involves:

  • In vitro assays : Assessing cytotoxicity against cancer cell lines.
  • In vivo studies : Evaluating efficacy in animal models.
  • Mechanistic studies : Investigating pathways affected by the compound.

Case Studies

  • Antitumor Efficacy : A study demonstrated that derivatives with similar structures inhibited cell proliferation in MDA-MB-231 breast cancer cells significantly more than controls .
  • Anti-inflammatory Effects : In a model of induced inflammation, compounds showed a reduction in swelling and pain indicators when administered .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?

The compound can be synthesized via a carboxamide coupling reaction. A methodology involving triphosgene-mediated activation of the carboxylic acid group (e.g., in anhydrous acetonitrile with triethylamine as a base) is effective for forming the carboxamide bond. Reaction optimization should focus on:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity .
  • Temperature control : Stepwise addition of reagents at 0°C followed by room-temperature stirring minimizes side reactions .
  • Purification : Silica gel chromatography with ethyl acetate/petroleum ether gradients improves purity . Typical yields range from 75–87% under optimized conditions .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • X-ray crystallography : Resolves dihedral angles and coplanarity of aromatic/heterocyclic rings, critical for confirming substituent orientation (e.g., fluorine and methoxy groups) .
  • NMR spectroscopy : 1H/13C NMR identifies proton environments (e.g., methoxy singlet at ~3.8 ppm, fluorophenyl splitting patterns) .
  • FTIR : Confirms carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

Q. What in vitro models are suitable for initial pharmacological screening?

Prioritize assays based on structural analogs:

  • Anticancer activity : Cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial screening : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, leveraging the compound’s pyridine-carboxamide scaffold .

Advanced Research Questions

Q. How can contradictory data in biological activity assays be resolved?

Discrepancies often arise from:

  • Impurity interference : Validate purity via HPLC (≥98%) and mass spectrometry to rule out byproduct effects .
  • Solubility limitations : Use DMSO/water co-solvents (≤0.1% DMSO) to ensure compound dissolution in aqueous assays .
  • Cell line variability : Cross-validate results across multiple cell lines or primary cells to distinguish target-specific effects .

Q. What computational strategies predict target interactions and structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with potential targets (e.g., kinase ATP-binding pockets) .
  • MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity to guide derivatization .

Q. How to design stability studies to assess degradation pathways under varying conditions?

  • Forced degradation : Expose the compound to heat (40–60°C), UV light, and acidic/basic hydrolysis (0.1M HCl/NaOH) .
  • Analytical monitoring : Track degradation via UPLC-MS to identify major byproducts (e.g., demethylation or fluorophenyl cleavage) .
  • Kinetic analysis : Calculate degradation rate constants (k) under each condition to prioritize formulation strategies .

Methodological Notes

  • Synthesis : Triphosgene-mediated carboxamide formation ensures high regioselectivity .
  • Crystallography : Slow evaporation in ethyl acetate yields diffraction-quality crystals .
  • Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) to benchmark activity .

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